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Compound of Interest

Compound Name:
(4-Ethoxy-2-

methoxyphenyl)boronic acid

Cat. No.: B1419816 Get Quote

(4-Ethoxy-2-methoxyphenyl)boronic acid belongs to the versatile class of organoboron

compounds, which have become indispensable in synthetic chemistry.[1] Its structure is

characterized by a phenyl ring substituted with a boronic acid moiety [-B(OH)₂], a methoxy

group (-OCH₃) at the ortho position, and an ethoxy group (-OCH₂CH₃) at the para position.

The presence of two electron-donating alkoxy groups (methoxy and ethoxy) on the aromatic

ring increases the electron density of the phenyl group. This electronic effect can influence the

kinetics of the transmetalation step in cross-coupling reactions. The ortho-methoxy group, in

particular, introduces steric hindrance around the boronic acid moiety, which can be a critical

factor in selecting the appropriate catalyst system to achieve efficient coupling.

Figure 1: Structure of (4-Ethoxy-2-methoxyphenyl)boronic acid

Table 1: Physicochemical Properties
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Property Value Source

CAS Number 1207443-48-8

Molecular Formula C₉H₁₃BO₄ [2]

Molecular Weight 196.01 g/mol [2]

Appearance
Solid (typically white to off-

white powder)

Purity Typically >96%

Synthesis and Safe Handling
General Synthetic Strategy
Aryl boronic acids are commonly synthesized via the reaction of an organometallic intermediate

(organolithium or Grignard reagent) with a trialkyl borate, followed by acidic hydrolysis. For (4-
Ethoxy-2-methoxyphenyl)boronic acid, a plausible route begins with the corresponding

substituted bromobenzene.

The causality behind this choice is twofold:

Organometallic Formation: The C-Br bond is readily converted into a more reactive

organometallic species. Halogen-metal exchange with an organolithium reagent (like n-BuLi)

or Grignard formation with magnesium metal are standard, reliable methods.

Electrophilic Trapping: The boron atom in a trialkyl borate (e.g., trimethyl borate or

triisopropyl borate) is electrophilic and readily attacked by the nucleophilic carbon of the

organometallic intermediate. The subsequent hydrolysis in an acidic medium cleaves the

boronic ester to yield the final boronic acid.

Safety and Handling
Boronic acids, including this derivative, are generally classified as irritants. Proper personal

protective equipment (PPE) is mandatory.

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[3][4]
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Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat. It causes skin

irritation.[3][4]

Respiratory Protection: Use in a well-ventilated area or a chemical fume hood to avoid

inhalation of dust.[3][5] May cause respiratory irritation.[3][4]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[3] For

long-term stability, storage in a freezer under an inert atmosphere is recommended.[2]

The Suzuki-Miyaura Cross-Coupling Reaction: A
Core Application
The primary utility of (4-Ethoxy-2-methoxyphenyl)boronic acid is as a nucleophilic partner in

the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is one of the

most powerful methods for forming carbon-carbon bonds, particularly for constructing biaryl

and vinyl-aryl structures that are common motifs in pharmaceuticals and functional materials.[6]

[7]

The Catalytic Cycle: A Mechanistic Overview
The reaction is catalyzed by a palladium complex and proceeds through a well-established

catalytic cycle involving three key steps.[6][7][8] The choice of catalyst, ligand, base, and

solvent is critical for the success of the reaction, as each component plays a distinct and vital

role.
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Figure 2: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction

Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-

halogen bond of the electrophile (e.g., an aryl bromide, R¹-X), forming a Pd(II) complex.[6][8]

The reactivity order for the halide is typically I > Br > OTf >> Cl.[9]

Transmetalation: This is the crucial step where the organic group from the boron reagent (R²)

is transferred to the palladium center. This process is not straightforward; the boronic acid

must first be activated by a base. The base coordinates to the boron atom, forming a more

nucleophilic "ate" complex (e.g., [R²B(OH)₃]⁻), which then readily transfers its organic group

to the Pd(II) center, displacing the halide.[6][10]

Reductive Elimination: The two organic groups (R¹ and R²) on the Pd(II) complex couple and

are eliminated from the metal center, forming the new C-C bond of the final product (R¹-R²).

This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6][8]

Experimental Workflow and Protocol

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1419816?utm_src=pdf-body-img
https://chem.libretexts.org/Bookshelves/Inorganic_Chemistry/Supplemental_Modules_and_Websites_(Inorganic_Chemistry)/Catalysis/Catalyst_Examples/Suzuki-Miyaura_Coupling
https://www.yonedalabs.com/post/suzuki-miyaura-cross-coupling-practical-guide/
https://www.tcichemicals.com/assets/brochure-pdfs/Brochure_R5065_E.pdf
https://chem.libretexts.org/Bookshelves/Inorganic_Chemistry/Supplemental_Modules_and_Websites_(Inorganic_Chemistry)/Catalysis/Catalyst_Examples/Suzuki-Miyaura_Coupling
https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm
https://chem.libretexts.org/Bookshelves/Inorganic_Chemistry/Supplemental_Modules_and_Websites_(Inorganic_Chemistry)/Catalysis/Catalyst_Examples/Suzuki-Miyaura_Coupling
https://www.yonedalabs.com/post/suzuki-miyaura-cross-coupling-practical-guide/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1419816?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A successful Suzuki-Miyaura coupling requires careful planning and execution, from reagent

preparation to product isolation.

Figure 3: General Experimental Workflow for Suzuki-Miyaura Coupling

Protocol: Coupling of (4-Ethoxy-2-
methoxyphenyl)boronic Acid with 4-Bromoanisole
This protocol is a representative example and should be adapted and optimized for different

substrates.

Materials:

(4-Ethoxy-2-methoxyphenyl)boronic acid (1.2 equiv.)

4-Bromoanisole (1.0 equiv.)

Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv.)

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv.)

Potassium Phosphate (K₃PO₄) (2.0 equiv.)

Toluene and Water (e.g., 4:1 v/v)

Procedure:

Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a

magnetic stir bar, add (4-Ethoxy-2-methoxyphenyl)boronic acid, 4-bromoanisole, and

K₃PO₄.

Inerting: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-

15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.

Solvent Addition: Add the degassed solvent mixture (Toluene/Water) via syringe.

Catalyst Addition: In a separate vial, pre-mix the Pd(OAc)₂ and SPhos ligand. Add this

catalyst system to the reaction mixture. The use of bulky, electron-rich phosphine ligands like
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SPhos is often beneficial for coupling sterically hindered or electron-rich partners.

Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous

stirring.

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS) until the starting material (4-bromoanisole) is

consumed.

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water.

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄),

and filter.

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by

flash column chromatography on silica gel to isolate the desired biaryl product.

Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR,

and Mass Spectrometry.

Data Presentation: Optimizing Reaction Conditions
The efficiency of the Suzuki coupling is highly dependent on the specific combination of

reagents. The following table illustrates representative data for how yields can be affected by

different parameters when coupling an aryl boronic acid with an aryl halide.

Table 2: Representative Optimization of Suzuki Coupling Conditions
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Entry
Catalyst
(mol%)

Ligand
(mol%)

Base
(equiv.)

Solvent Temp (°C) Yield (%)

1
Pd(PPh₃)₄

(5)
- K₂CO₃ (2)

Dioxane/H₂

O
90 65

2
Pd(OAc)₂

(2)
PPh₃ (4) K₂CO₃ (2) DMF 100 72

3
Pd₂(dba)₃

(1)
SPhos (2) K₃PO₄ (2)

Toluene/H₂

O
80 91

4
PdCl₂(dppf

) (3)
- Cs₂CO₃ (2) THF/H₂O 85 88

This table is illustrative, based on general literature findings for similar substrates, and serves

as a guide for optimization.[11] The choice in Entry 3 often proves superior for challenging

substrates due to the high activity of the Pd/SPhos catalytic system.

Broader Impact in Research and Development
The true value of (4-Ethoxy-2-methoxyphenyl)boronic acid lies in the complex molecules it

helps to create.

Drug Discovery: The biaryl scaffold is a privileged structure in medicinal chemistry, appearing

in numerous approved drugs. Boronic acids are crucial intermediates for accessing novel

biaryl compounds during lead optimization.[12] The boronic acid functional group itself is also

a pharmacophore, with drugs like Bortezomib (Velcade) demonstrating its therapeutic

potential.[1][12]

Materials Science: The ability to form C-C bonds with high efficiency and selectivity allows

for the synthesis of conjugated organic molecules and polymers. These materials are

investigated for applications in organic light-emitting diodes (OLEDs), organic photovoltaics

(OPVs), and sensors.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6514742/
https://www.benchchem.com/product/b1419816?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9104566/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7571202/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9104566/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1419816?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological
Applications - PMC [pmc.ncbi.nlm.nih.gov]

2. achmem.com [achmem.com]

3. fishersci.com [fishersci.com]

4. fishersci.com [fishersci.com]

5. fishersci.com [fishersci.com]

6. chem.libretexts.org [chem.libretexts.org]

7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

8. Yoneda Labs [yonedalabs.com]

9. tcichemicals.com [tcichemicals.com]

10. Suzuki Coupling [organic-chemistry.org]

11. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling
Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

12. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal
Perspective - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Core Characteristics: Structure and Physicochemical
Properties]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1419816#4-ethoxy-2-methoxyphenyl-boronic-acid-
structure]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1419816?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC7571202/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7571202/
https://achmem.com/products/cat-no-amcs050247
https://www.fishersci.com/store/msds?partNumber=AC434080010&productDescription=4-FLUORO-2-METHOXYPHENYL+1GR&vendorId=VN00032119&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AC344660050&productDescription=2-METHOXYPHENYLBORONIC+A5GR&vendorId=VN00032119&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AC309480250&productDescription=4-METHOXYPHENYLBORONIC+A+25GR&vendorId=VN00032119&countryCode=US&language=en
https://chem.libretexts.org/Bookshelves/Inorganic_Chemistry/Supplemental_Modules_and_Websites_(Inorganic_Chemistry)/Catalysis/Catalyst_Examples/Suzuki-Miyaura_Coupling
https://nrochemistry.com/suzuki-coupling/
https://www.yonedalabs.com/post/suzuki-miyaura-cross-coupling-practical-guide/
https://www.tcichemicals.com/assets/brochure-pdfs/Brochure_R5065_E.pdf
https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm
https://pmc.ncbi.nlm.nih.gov/articles/PMC6514742/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6514742/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9104566/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9104566/
https://www.benchchem.com/product/b1419816#4-ethoxy-2-methoxyphenyl-boronic-acid-structure
https://www.benchchem.com/product/b1419816#4-ethoxy-2-methoxyphenyl-boronic-acid-structure
https://www.benchchem.com/product/b1419816#4-ethoxy-2-methoxyphenyl-boronic-acid-structure
https://www.benchchem.com/product/b1419816#4-ethoxy-2-methoxyphenyl-boronic-acid-structure
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1419816?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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